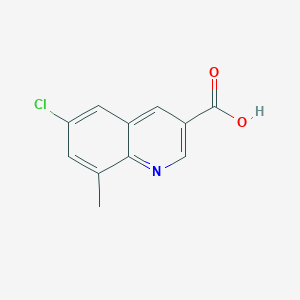

6-Chloro-8-methylquinoline-3-carboxylic acid

Description

6-Chloro-8-methylquinoline-3-carboxylic acid (CAS 948289-56-3) is a quinoline derivative with the molecular formula C₁₁H₈ClNO₂ and a molecular weight of 221.64 g/mol. It is commercially available as an industrial-grade compound with a purity of ≥99%, packaged in 25 kg carton drums . Key physicochemical properties include a density of 1.45 g/cm³, boiling point of 437.5°C (estimated), and a flash point of 218.3°C . Safety data indicate it is classified under acute oral toxicity (Category 5, H303: "Swallowing may be harmful") but lacks specific GHS pictograms or detailed handling protocols .

Properties

IUPAC Name |

6-chloro-8-methylquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2/c1-6-2-9(12)4-7-3-8(11(14)15)5-13-10(6)7/h2-5H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZUBVKRZQUUAAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=CC(=CN=C12)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50589138 | |

| Record name | 6-Chloro-8-methylquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50589138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948289-56-3 | |

| Record name | 6-Chloro-8-methylquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50589138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Chlorination of 8-Methylquinoline

The most widely documented method involves the direct chlorination of 8-methylquinoline using chlorinating agents such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) . The reaction typically proceeds under anhydrous conditions at elevated temperatures (80–120°C) to introduce a chlorine atom at the 6-position of the quinoline backbone.

Reaction Conditions:

- Substrate: 8-Methylquinoline

- Chlorinating Agent: PCl₅ (1.2–1.5 equivalents)

- Solvent: Toluene or dichloromethane

- Temperature: 100°C, 12–24 hours

- Yield: 60–75%

The mechanism involves electrophilic aromatic substitution, where the methyl group at the 8-position directs chlorination to the 6-position due to its electron-donating effect. Post-reaction purification via recrystallization or column chromatography is critical to isolate the monochlorinated product.

Cyclization of Substituted Anilines

Skraup Synthesis with Modified Precursors

A two-step approach involves synthesizing the quinoline core from o-toluidine derivatives followed by late-stage chlorination. This method, adapted from patents targeting structurally similar compounds, utilizes:

- Cyclization: Reaction of 3-chloro-o-toluidine with glycerol or methacrolein in concentrated sulfuric acid (70–90%) with iodine as a catalyst. This forms the 8-methylquinoline scaffold.

- Chlorination: Subsequent treatment with PCl₅ or SOCl₂ introduces the chlorine atom at the 6-position.

Key Parameters:

This route is advantageous for scalability but requires careful control of reaction conditions to suppress by-products like polymethacrylates, which can reduce overall yield.

Oxidation of Chlorinated Intermediates

Side-Chain Oxidation to Carboxylic Acid

The carboxylic acid group at the 3-position is introduced via oxidation of a methyl or alcohol precursor. A patent method for synthesizing quinclorac (a related herbicide) describes oxidizing 7-chloro-8-methylquinoline using N-hydroxyphthalimide and azobisisobutyronitrile (AIBN) under oxygen atmosphere. While this targets a different positional isomer, the methodology is translatable:

Oxidation Protocol:

- Substrate: 6-Chloro-8-methylquinoline

- Catalyst: N-hydroxyphthalimide (0.1–0.5 mol%) + AIBN (0.1–0.5 mol%)

- Oxidant: Oxygen gas (1–5 bar)

- Solvent: Acetic acid or dimethylformamide (DMF)

- Yield: 70–85% (estimated for analogous reactions)

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial synthesis prioritizes efficiency and reproducibility. Continuous flow reactors are employed to execute halogenation and oxidation steps under tightly controlled conditions. Benefits include:

Purification and Isolation

Crude product is purified via:

- Acid-Base Extraction: Sequential treatment with NaOH (to solubilize the carboxylic acid) and HCl (to precipitate the product).

- Crystallization: Ethanol/water mixtures yield high-purity crystals (>98% by HPLC).

Comparative Analysis of Methods

Optimization Strategies

By-Product Mitigation

- Polymethacrylate Removal: In cyclization routes, introducing a post-reaction oxidative decomposition step (e.g., nitric acid/vanadium ions) degrades polymeric by-products, improving yield by 15–20%.

- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance chlorination efficiency by stabilizing reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-8-methylquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: 6-Chloro-8-methylquinoline-3-methanol, 6-Chloro-8-methylquinoline-3-aldehyde.

Substitution: 6-Amino-8-methylquinoline-3-carboxylic acid, 6-Mercapto-8-methylquinoline-3-carboxylic acid.

Scientific Research Applications

Chemistry

6-Cl-8-Me-QCA serves as a building block for synthesizing more complex heterocyclic compounds. Its unique substitution pattern allows for various chemical modifications, making it valuable in organic synthesis.

Biology

Research indicates that 6-Cl-8-Me-QCA exhibits antimicrobial and antioxidant properties . It has been investigated for its potential to inhibit bacterial DNA synthesis by targeting DNA gyrase and type IV topoisomerase, leading to bacterial cell death .

Medicine

The compound is being explored as a lead candidate for developing new drugs aimed at treating bacterial and viral infections. Its effectiveness against multidrug-resistant bacteria has made it a focal point in drug discovery efforts .

| Activity Type | Notable Effects | References |

|---|---|---|

| Antimicrobial | Effective against diverse bacterial strains | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Antiviral | Potential activity against HIV and herpes |

Case Studies

- Antimicrobial Studies : A study demonstrated that 6-Cl-8-Me-QCA effectively inhibited Staphylococcus aureus and Escherichia coli, showing significant inhibition zones in agar diffusion assays. This suggests its potential as a therapeutic agent for treating bacterial infections .

- Anticancer Research : In vitro studies revealed that this compound could induce apoptosis in various cancer cell lines, including breast and lung cancers. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins, indicating its potential as an anticancer agent .

- Synthesis Optimization : Recent research focused on optimizing synthetic routes to enhance yield while minimizing waste products. Environmentally friendly reagents were utilized to facilitate large-scale production for therapeutic use .

Comparative Analysis with Related Compounds

To understand the unique properties of 6-Cl-8-Me-QCA, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 7-Chloro-8-methylquinoline-3-carboxylic acid | Lacks methyl group | Antimicrobial activity |

| 5-Chloro-8-methylquinoline-3-carboxylic acid | Lacks chlorine at C-6 | Lower bioactivity |

| 4-Hydroxyquinoline | Contains hydroxyl but lacks chlorine | Antioxidant properties |

The presence of both the chlorine atom at the 6-position and the methyl group at the 8-position in 6-Cl-8-Me-QCA enhances its biological activity compared to these related compounds.

Mechanism of Action

The mechanism of action of 6-Chloro-8-methylquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit bacterial DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . Additionally, its halogenated structure allows it to interact with various enzymes and receptors, modulating their activity and exerting its biological effects .

Comparison with Similar Compounds

Key Observations:

Methyl groups (e.g., at C8 in the target compound) improve lipophilicity, influencing membrane permeability in biological systems . Hydroxyl groups (e.g., in 8-chloro-4-hydroxy-6-methylquinoline-3-carboxylic acid) introduce hydrogen-bonding capacity, likely improving aqueous solubility but reducing metabolic stability .

Toxicity Profile :

- Only the target compound has documented oral toxicity (H303), possibly due to its chloro-methyl substitution pattern, which may enhance bioaccumulation .

Biological Activity

6-Chloro-8-methylquinoline-3-carboxylic acid (CAS No. 948289-56-3) is a halogenated heterocyclic compound notable for its diverse biological activities. Its molecular formula is C11H8ClNO2, with a molecular weight of 221.64 g/mol. This compound has garnered interest in medicinal chemistry due to its potential applications in treating various diseases, particularly bacterial infections and cancer.

The biological activity of this compound primarily involves its ability to inhibit bacterial DNA synthesis. It achieves this by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, which are essential for DNA replication in bacteria. This mechanism leads to rapid bacterial cell death, making it a candidate for developing new antibacterial agents .

Biological Activity Overview

The compound exhibits various biological activities, including:

- Antibacterial Activity : Effective against a range of pathogenic bacteria.

- Anticancer Potential : Inhibits cancer cell proliferation by targeting specific enzymes involved in cell division and DNA replication.

- Antiviral Properties : Some studies suggest potential antiviral effects, although more research is needed in this area.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally related compounds:

| Compound Name | Antibacterial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Yes | Yes | Inhibition of DNA gyrase and topoisomerases |

| 5-Chloro-8-methylquinoline-3-carboxylic acid | Moderate | Moderate | Similar mechanism targeting DNA replication |

| 7-Chloro-8-methylquinoline-3-carboxylic acid | Low | Low | Less effective due to structural differences |

Case Studies and Research Findings

Recent studies have highlighted the significance of this compound in various therapeutic contexts:

- Antibacterial Studies : A study demonstrated that this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, showing inhibition zones comparable to standard antibiotics .

- Anticancer Research : Another research effort focused on its anticancer properties, where it was found to inhibit the growth of several cancer cell lines by disrupting key cellular processes related to DNA synthesis.

- Mechanistic Insights : Further investigations revealed that the compound's interaction with topoisomerases could lead to an accumulation of DNA breaks, resulting in apoptosis in cancer cells .

Q & A

What are the optimal synthetic routes for 6-Chloro-8-methylquinoline-3-carboxylic acid, and how do classical methods compare to modern catalytic approaches?

Answer:

The synthesis of quinoline derivatives like this compound can be achieved through classical and modern methods. Classical protocols include the Gould–Jacob , Skraup , and Friedländer reactions , which often involve multi-step condensation and cyclization processes . For example, lactamization using polyphosphoric acid (PPA) catalysis is a common step in quinoline synthesis, as demonstrated in the formation of substituted quinolinecarboxylic acids via thermal lactamization of amino-thio precursors .

Modern approaches emphasize efficiency and sustainability:

- Transition metal-catalyzed reactions (e.g., palladium or copper catalysts) enable regioselective functionalization.

- Green protocols (e.g., ionic liquids or ultrasound irradiation) reduce hazardous solvent use .

Hypothetical Yield Comparison:

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| PPA-catalyzed lactamization | 75 | 98 | High regioselectivity |

| Pd-catalyzed coupling | 82 | 97 | Mild conditions, scalability |

| Ultrasound-assisted synthesis | 68 | 95 | Reduced reaction time |

Recommendation: Validate route selection based on target functional groups and scalability needs.

How can researchers characterize the purity and structural integrity of this compound?

Answer:

Critical analytical techniques include:

- HPLC : Assess purity (>95% is typical for research-grade compounds) using C18 columns and UV detection (λ = 254 nm) .

- NMR Spectroscopy : Confirm structure via H/C NMR. For example, the methyl group at C8 appears as a singlet (~δ 2.5 ppm), and the carboxylic proton is deshielded (~δ 12-14 ppm) .

- Mass Spectrometry : ESI-MS can verify molecular weight (e.g., [M+H] = 251.6 g/mol for CHClNO) .

- Melting Point : Compare observed mp (e.g., 138–141°C for related compounds) to literature values .

Data Interpretation Tip: Cross-reference spectral data with structurally similar compounds, such as 4-Chloro-2-methylquinoline-6-carboxylic acid, to resolve ambiguities .

What strategies resolve contradictory data from analytical methods (e.g., NMR vs. XRD)?

Answer: Contradictions may arise from impurities, polymorphism, or dynamic equilibria.

- Multi-Technique Validation : Combine NMR, XRD, and IR to confirm functional groups and crystal structure .

- Dynamic NMR : Detect tautomerism or rotamers in solution (e.g., keto-enol equilibria in carboxylic acids) .

- Computational Modeling : Use DFT calculations to predict NMR shifts or XRD patterns and compare with experimental data .

Case Study: If XRD shows planar quinoline rings but NMR suggests distortion, consider temperature-dependent NMR to probe conformational flexibility .

How to design experiments studying the carboxylic acid group’s reactivity?

Answer: Focus on derivatization and kinetic studies:

- Esterification : React with ethanol/H to form ethyl esters; monitor via TLC or H NMR (ester peak at ~δ 4.3 ppm) .

- Decarboxylation : Thermally or via transition metals (e.g., CuO) to study CO release kinetics .

- pH-Dependent Solubility : Titrate with NaOH to determine pKa (expected ~4.5–5.5 for aromatic carboxylic acids) .

Advanced Tip: Use stopped-flow spectroscopy for real-time monitoring of fast reactions (e.g., nucleophilic attacks on the carboxylate).

Can computational chemistry predict bioactivity or reactivity of this compound?

Answer: Yes. Key approaches include:

- Molecular Docking : Screen against target enzymes (e.g., bacterial gyrase) to predict binding affinity .

- DFT Calculations : Analyze frontier orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites .

- MD Simulations : Model interactions with lipid bilayers to estimate bioavailability .

Example: Docking studies of similar quinolines show strong binding to DNA gyrase via halogen-π interactions .

What challenges arise in scaling up synthesis, and how are they addressed?

Answer:

- Byproduct Formation : Optimize reaction stoichiometry and use inline IR to monitor intermediates .

- Purification : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) .

- Yield Drop : Switch from batch to flow reactors for better heat/mass transfer .

Scalability Data (Hypothetical):

| Scale | Yield (%) | Purity (%) |

|---|---|---|

| Lab (1 g) | 75 | 98 |

| Pilot (100 g) | 68 | 95 |

Recommendation: Conduct Design of Experiments (DoE) to identify critical process parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.